2-(3-nitrophenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a nitrophenyl group attached to the second position of the indole ring. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-1H-indole typically involves the reaction of 3-nitrobenzaldehyde with indole in the presence of a catalyst. One common method is the Fischer indole synthesis, where the reaction is carried out under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(3-nitrophenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-1H-indole: Similar structure but with the nitro group at the 4-position.
2-(2-nitrophenyl)-1H-indole: Nitro group at the 2-position.
3-(3-nitrophenyl)-1H-indole: Nitro group attached to the 3-position of the indole ring.
Uniqueness
2-(3-nitrophenyl)-1H-indole is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s electronic properties, making it distinct from other nitrophenyl indole derivatives.
Properties
CAS No. |
6127-50-0 |
---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15H |
InChI Key |
MUIKTPZMBVNQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.